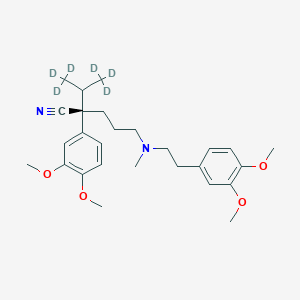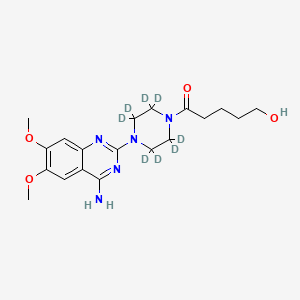
Terazosin impurity F-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terazosin impurity F-d8 is a deuterated form of an impurity found in terazosin, a quinazoline derivative and alpha-1-selective adrenoceptor blocking agent. Terazosin is commonly used for the treatment of symptomatic benign prostatic hyperplasia and hypertension. The presence of impurities in pharmaceutical compounds is a critical aspect of drug quality control, and the identification and characterization of these impurities are essential for ensuring the safety and efficacy of the drug.
Métodos De Preparación
The synthesis of terazosin impurity F-d8 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the precursor 2-chloro-6,7-dimethoxyquinazoline-4-amino, which undergoes a series of reactions to incorporate the deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity of the impurity.
Análisis De Reacciones Químicas
Terazosin impurity F-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of quinazoline derivatives with different functional groups, while reduction reactions may result in the formation of reduced quinazoline compounds.
Aplicaciones Científicas De Investigación
Terazosin impurity F-d8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in terazosin formulations. In biology and medicine, it is used in studies to understand the pharmacokinetics and pharmacodynamics of terazosin and its impurities. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations. In the industry, it is used in quality control processes to ensure the purity and safety of terazosin products.
Mecanismo De Acción
The mechanism of action of terazosin impurity F-d8 is related to its structural similarity to terazosin. Terazosin blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow. The molecular targets and pathways involved in the action of this compound are likely similar to those of terazosin, involving the inhibition of alpha-1 adrenoceptors and subsequent relaxation of smooth muscle.
Comparación Con Compuestos Similares
Terazosin impurity F-d8 can be compared with other similar compounds, such as terazosin impurity A, terazosin impurity B, and terazosin impurity N. These impurities share structural similarities with terazosin but differ in their specific molecular modifications. For example, terazosin impurity A is synthesized from 2-chloro-6,7-dimethoxyquinazoline-4-amino and piperazine, while terazosin impurity B and N have different functional groups and molecular structures. The uniqueness of this compound lies in the incorporation of deuterium atoms, which can affect its chemical and physical properties, making it a valuable reference standard for analytical and quality control purposes.
Propiedades
Fórmula molecular |
C19H27N5O4 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-5-hydroxypentan-1-one |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2 |
Clave InChI |
KCUCXOWQJCTZNA-COMRDEPKSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)CCCCO)([2H])[2H])[2H] |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


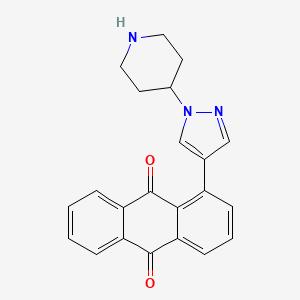
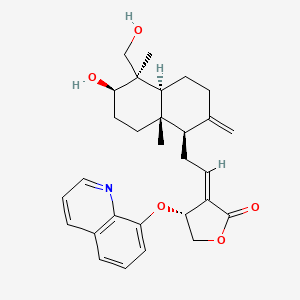
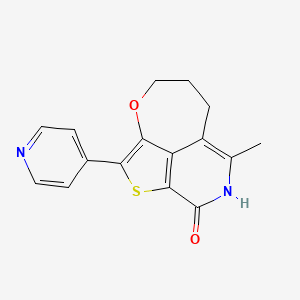
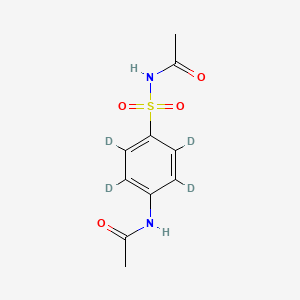
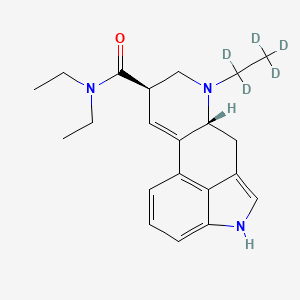
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
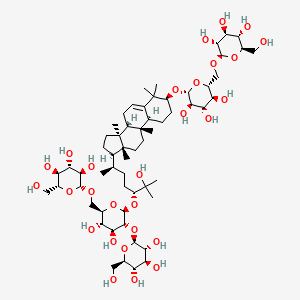

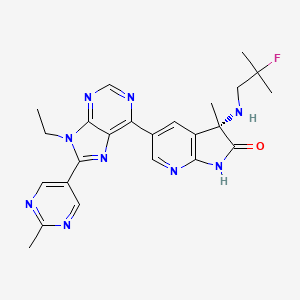
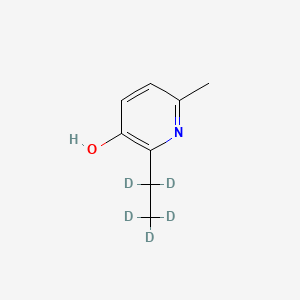
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
